molecular formula C9H12N2O B2851637 3-methyl-5,6,7,8-tetrahydro-1H-quinoxalin-2-one CAS No. 118136-71-3

3-methyl-5,6,7,8-tetrahydro-1H-quinoxalin-2-one

Cat. No. B2851637
M. Wt: 164.208
InChI Key: BJDTUZNBSNKUPN-UHFFFAOYSA-N
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Description

3-methyl-5,6,7,8-tetrahydro-1H-quinoxalin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TQ, and it belongs to the quinoxaline family of compounds. The unique structure of TQ has made it a subject of interest in the field of medicinal chemistry, where it has been studied for its potential therapeutic properties.

Scientific Research Applications

Metal-Free C3-Alkoxycarbonylation

A study by Xie et al. (2019) developed a facile protocol for the preparation of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones. This method employs K2S2O8 as an oxidant in metal- and base-free conditions, demonstrating an efficient route for synthesizing bioactive motifs in natural products and synthetic drugs (Xie et al., 2019).

Antimicrobial Activity

Refaat et al. (2004) synthesized various 3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalines and evaluated their antimicrobial activity in vitro. The study found that selected compounds exhibited antimicrobial activity, with some showing broad spectrum effectiveness (Refaat et al., 2004).

Ultraviolet Spectrum Analysis

Yang et al. (2003) explored the ultraviolet spectrometry of 2(1H)-quinoxalin-2-one derivatives, revealing their potential as highly active fungicides, neuroprotectants for cerebral ischemia, and selective antagonists for specific receptors. The study indicates the structural versatility and functional potential of these compounds (Yang et al., 2003).

Neuroprotective and Inhibitory Activities

Sheardown et al. (1990) found that 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a quinoxalinedione analog, acts as a potent and selective inhibitor for the quisqualate subtype of the glutamate receptor. It demonstrated neuroprotective effects against global ischemia, underscoring its therapeutic potential in neurological conditions (Sheardown et al., 1990).

Synthesis and Biological Evaluation

Novel synthesis methods and the biological evaluation of quinoxaline derivatives have been explored in various studies. These derivatives have been assessed for their antimicrobial, anticancer, and anti-inflammatory activities, demonstrating the chemical diversity and potential therapeutic applications of quinoxaline-2-one compounds. For example, Rajanarendar et al. (2010) synthesized pyrimido[4,5-b]quinolin-5-ones and evaluated their antimicrobial and mosquito larvicidal activities, highlighting the utility of these compounds in addressing public health concerns (Rajanarendar et al., 2010).

properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDTUZNBSNKUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one

CAS RN

118136-71-3
Record name 3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one
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